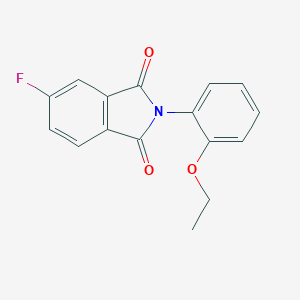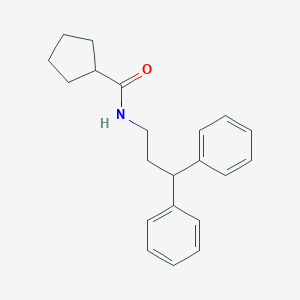![molecular formula C16H15Cl2NO3S B258766 3-[(2,5-dichlorophenyl)sulfonyl]-N-(2-methylphenyl)propanamide](/img/structure/B258766.png)
3-[(2,5-dichlorophenyl)sulfonyl]-N-(2-methylphenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2,5-dichlorophenyl)sulfonyl]-N-(2-methylphenyl)propanamide, commonly known as DIDS, is a chemical compound that has been extensively studied for its various biochemical and physiological effects. It is a sulfonamide derivative that has been used as a tool in scientific research to investigate the mechanisms of various ion channels and transporters.
Mecanismo De Acción
DIDS is a sulfonamide derivative that acts as an anion transport inhibitor. It inhibits the activity of various ion channels and transporters by binding to a specific site on the channel or transporter protein. The exact mechanism of action of DIDS is not fully understood, but it is thought to block the movement of chloride ions through the channel or transporter by binding to a specific site on the protein.
Biochemical and Physiological Effects:
DIDS has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of chloride channels, which play a crucial role in cell volume regulation, neuronal excitability, and smooth muscle contraction. DIDS has also been shown to inhibit the activity of the sodium-potassium-chloride cotransporter (NKCC), which is responsible for the transport of ions across cell membranes. Moreover, DIDS has been shown to inhibit the activity of the anion exchanger (AE) and the chloride-bicarbonate exchanger (AE2), which are responsible for the exchange of chloride and bicarbonate ions across cell membranes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DIDS has several advantages as a tool in scientific research. It is readily available and easy to use. Moreover, it is a highly specific inhibitor of various ion channels and transporters, making it a valuable tool for investigating the mechanisms of these proteins. However, DIDS also has some limitations. It has been shown to have off-target effects, which may complicate the interpretation of experimental results. Moreover, DIDS has been shown to have variable effects on different cell types, which may limit its usefulness in certain experimental settings.
Direcciones Futuras
There are several future directions for research on DIDS. One area of research is the development of more specific inhibitors of ion channels and transporters. Another area of research is the investigation of the role of chloride channels in various physiological processes, such as cell volume regulation, neuronal excitability, and smooth muscle contraction. Moreover, the development of new experimental techniques, such as optogenetics, may provide new insights into the mechanisms of ion channels and transporters. Finally, the investigation of the role of ion channels and transporters in disease states, such as cystic fibrosis, may lead to the development of new therapeutic strategies.
Métodos De Síntesis
The synthesis of DIDS involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with 2-methylphenylamine in the presence of a base such as triethylamine. The resulting compound is then purified through recrystallization to obtain the final product. The synthesis of DIDS is well-established, and the compound is readily available for research purposes.
Aplicaciones Científicas De Investigación
DIDS has been extensively used in scientific research as a tool to investigate the mechanisms of various ion channels and transporters. It has been shown to inhibit chloride channels, such as the cystic fibrosis transmembrane conductance regulator (CFTR), and the volume-regulated anion channel (VRAC). DIDS has also been used to study the activity of the sodium-potassium-chloride cotransporter (NKCC), the anion exchanger (AE), and the chloride-bicarbonate exchanger (AE2). Moreover, DIDS has been used to study the role of chloride channels in various physiological processes, such as cell volume regulation, neuronal excitability, and smooth muscle contraction.
Propiedades
Nombre del producto |
3-[(2,5-dichlorophenyl)sulfonyl]-N-(2-methylphenyl)propanamide |
|---|---|
Fórmula molecular |
C16H15Cl2NO3S |
Peso molecular |
372.3 g/mol |
Nombre IUPAC |
3-(2,5-dichlorophenyl)sulfonyl-N-(2-methylphenyl)propanamide |
InChI |
InChI=1S/C16H15Cl2NO3S/c1-11-4-2-3-5-14(11)19-16(20)8-9-23(21,22)15-10-12(17)6-7-13(15)18/h2-7,10H,8-9H2,1H3,(H,19,20) |
Clave InChI |
QTBYMHONAQCISQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(=O)CCS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |
SMILES canónico |
CC1=CC=CC=C1NC(=O)CCS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-chloro-2-methoxy-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]benzamide](/img/structure/B258687.png)

![4-[(2-methoxyphenoxy)methyl]-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B258690.png)


![ethyl 5-(4-bromophenyl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B258696.png)
![[3-chloro-5-(4-methylphenyl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]-pyrrolidin-1-ylmethanone](/img/structure/B258698.png)
![N-butyl-3-chloro-5-thiophen-2-yl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B258700.png)
![Isopropyl 4-cyano-5-[(cyclopropylcarbonyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B258703.png)


![4-[3-(6-fluoro-2-methyl-3,4-dihydro-1(2H)-quinolinyl)-3-oxo-1-propenyl]phenyl methyl ether](/img/structure/B258707.png)